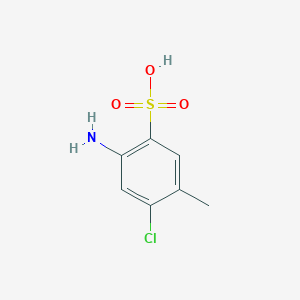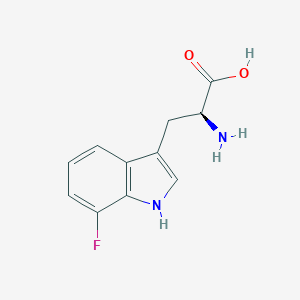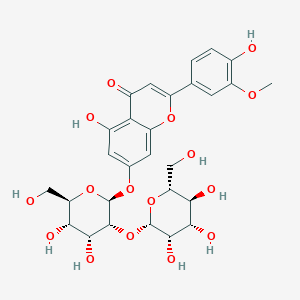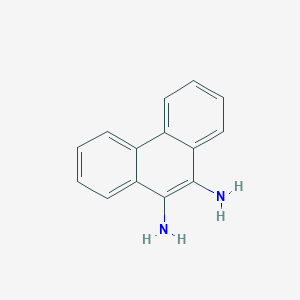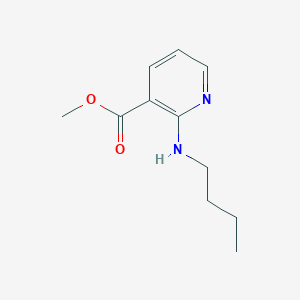
6-(Difluoromethoxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)nicotinaldehyde is a chemical compound with the CAS Number: 1211577-99-9 and a molecular weight of 173.12 . It has a linear formula of C7H5F2NO2 .
Molecular Structure Analysis
The molecular structure of 6-(Difluoromethoxy)nicotinaldehyde is represented by the formula C7H5F2NO2 . The average mass of the molecule is 173.117 Da, and the monoisotopic mass is 173.028839 Da .Physical And Chemical Properties Analysis
6-(Difluoromethoxy)nicotinaldehyde is a solid at room temperature . It has a molecular weight of 173.12 and a density of 1.335±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Monitoring and Safety
Fluorinated compounds, including those related to 6-(Difluoromethoxy)nicotinaldehyde, are of significant interest in environmental monitoring due to their persistence and potential bioaccumulative properties. Studies have focused on understanding the environmental fate, bioaccumulation, and toxicological effects of per- and polyfluoroalkyl substances (PFASs), which share some structural similarities with 6-(Difluoromethoxy)nicotinaldehyde. These investigations aim to inform safer environmental practices and regulatory standards to protect human health and ecosystems (Houde et al., 2006; Domingo & Nadal, 2019).
Material Science and Engineering
The structural properties of coordination polymers based on heavy metal centers, such as lead(II) and bismuth(III), connected via heteroaromatic carboxylate linkers, have been extensively reviewed. These materials, owing to their unique structural characteristics and the effects of their stereoactive lone electron pairs, have potential applications in luminescence, gas adsorption, and catalysis. Such research underscores the interest in exploring heteroaromatic compounds like 6-(Difluoromethoxy)nicotinaldehyde for developing new materials with tailored properties for advanced technological applications (Barszcz et al., 2021).
Advanced Analytical Methods
The development and refinement of analytical methods to determine the antioxidant activity of compounds highlight the importance of understanding chemical interactions and reactions. This includes exploring the capabilities of different compounds in various assays, which is essential for the pharmaceutical, food engineering, and environmental sectors. Such research emphasizes the role of compounds with specific functional groups, potentially including 6-(Difluoromethoxy)nicotinaldehyde, in developing and validating new analytical techniques for measuring antioxidant capacity (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for 6-(Difluoromethoxy)nicotinaldehyde indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, the affected area should be washed with plenty of water . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
Direcciones Futuras
As of now, 6-(Difluoromethoxy)nicotinaldehyde is primarily used for research purposes . Its future applications will largely depend on the outcomes of ongoing and future research studies. Given its structural similarity to nicotinaldehyde, it may have potential applications in the study of the NAD+ salvage pathway .
Propiedades
IUPAC Name |
6-(difluoromethoxy)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBKYVUEUMGTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617087 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)nicotinaldehyde | |
CAS RN |
1211577-99-9 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)


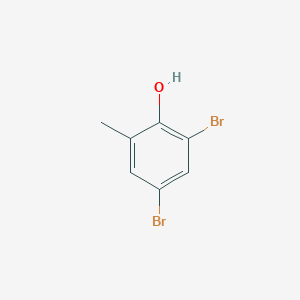
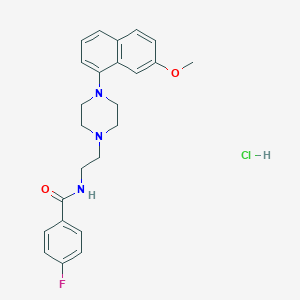
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
